1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Piperidine Ring Formation: The benzimidazole core is then reacted with piperidine under basic conditions to form the piperidinyl-benzimidazole intermediate.
Attachment of the Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to fully saturated piperidine rings.
Scientific Research Applications
1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dimethoxyphenyl group could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and lansoprazole, which are used as proton pump inhibitors.
Piperidine Derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.
Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxyphenethylamine, which is studied for its psychoactive properties.
Uniqueness
1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C22H25N3O3/c1-27-19-8-7-15(13-20(19)28-2)14-21(26)25-11-9-16(10-12-25)22-23-17-5-3-4-6-18(17)24-22/h3-8,13,16H,9-12,14H2,1-2H3,(H,23,24) |
InChI Key |
QEJRSOJPRAFTKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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